![molecular formula C8H8BrClN4O B12992860 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl substituents on the pyrazolo[1,5-a][1,3,5]triazine core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of bromine and chlorine substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the triazine ring.
Attachment of the ethan-1-ol moiety: This final step involves the reaction of the intermediate compound with an appropriate alcohol under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the halogen atoms.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of halogen and methyl substituents can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine: This compound shares a similar core structure but lacks the ethan-1-ol moiety.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazine: This compound features additional bromine substituents and a tert-butyl group, leading to different chemical and physical properties.
1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone: This compound is structurally similar but contains an ethanone group instead of ethan-1-ol.
Properties
Molecular Formula |
C8H8BrClN4O |
|---|---|
Molecular Weight |
291.53 g/mol |
IUPAC Name |
1-(8-bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol |
InChI |
InChI=1S/C8H8BrClN4O/c1-3-5(9)7-11-6(4(2)15)12-8(10)14(7)13-3/h4,15H,1-2H3 |
InChI Key |
MSEVTLBEZYYFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12992780.png)
![8-Iodo-5-oxaspiro[3.5]nonane](/img/structure/B12992782.png)
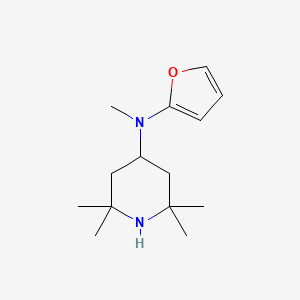

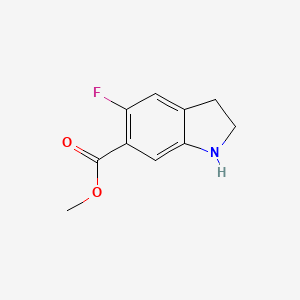
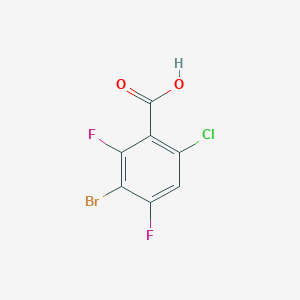
![4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B12992813.png)

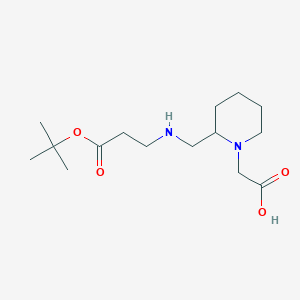
![tert-Butyl 7-fluoro-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12992827.png)
![N-(4-Chloro-3-nitro-phenyl)-2-[cyclohexyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12992835.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine](/img/structure/B12992840.png)
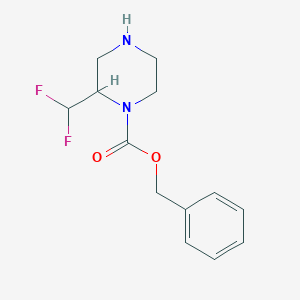
![6'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12992857.png)
